molecular formula C18H32N2O4 B5526607 1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No. B5526607
M. Wt: 340.5 g/mol
InChI Key: NJFQQRIZBDLHOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The stereo-selective preparation of piperidine derivatives, including those with complex substituent groups, can involve steps like anodic oxidation and cobalt-catalyzed carbonylation. These methods allow for precise control over the molecule's stereochemistry, leading to high enantiomeric excess and yields in some cases (Amino, Nishi, & Izawa, 2017).

Molecular Structure Analysis

Investigations into the molecular structure of piperidine derivatives often employ X-ray diffraction, NMR, and FTIR spectroscopy. These techniques can reveal detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to a deeper understanding of how molecular structure affects chemical behavior and reactivity (Dega‐Szafran, Fojud, Katrusiak, & Szafran, 2009).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including cyclocondensation and decarboxylative cyclization, which are pivotal for synthesizing complex organic molecules. These reactions are influenced by factors like solvent, catalyst, and the presence of specific functional groups, allowing for the construction of molecules with desired properties and stereochemistry (Engler & Wanner, 2000).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Research has explored the synthesis of analgesic compounds through the modification of piperidine derivatives, highlighting the potential of such structures in developing potent analgesics (Van Daele et al., 1976). These synthetic approaches provide a foundation for creating new compounds with enhanced therapeutic profiles.

  • The development of α-amidoalkylating agents from N-acyl-α-amino acids showcases a method to efficiently transform these acids into powerful synthetic intermediates, which can be utilized in the creation of complex molecules (Mazurkiewicz et al., 2012). This technique has implications for synthesizing a wide range of biologically active compounds.

Medicinal Chemistry and Drug Development

  • The isolation and synthesis of novel impurities in drug substances, such as Repaglinide, underscore the importance of understanding and controlling the synthesis process to ensure drug purity and efficacy (Kancherla et al., 2018). This research has direct implications for pharmaceutical manufacturing and regulatory compliance.

  • Investigations into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduce a new class of cyclic dipeptidyl ureas, highlighting the continuous exploration for novel bioactive compounds with potential therapeutic applications (Sañudo et al., 2006). These findings contribute to the development of new drugs and therapeutic agents.

Material Science and Supramolecular Chemistry

  • Research on supramolecular assemblies involving hydrogen bonds and weak interactions provides insight into the design and synthesis of new materials with specific properties, such as molecular recognition, catalysis, and self-assembly processes (Pang et al., 2015). These studies are foundational for the development of advanced materials and nanotechnology.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .

properties

IUPAC Name

1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-24-12-10-18(17(22)23)9-6-11-20(14-18)13-16(21)19-15-7-4-2-3-5-8-15/h15H,2-14H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQQRIZBDLHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)CC(=O)NC2CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

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